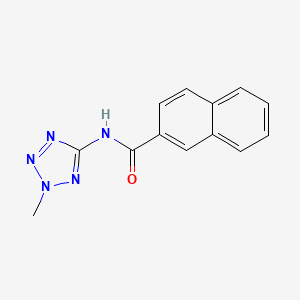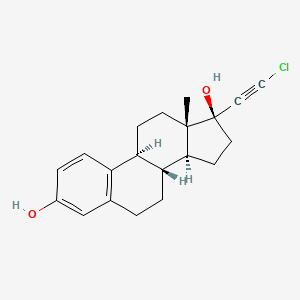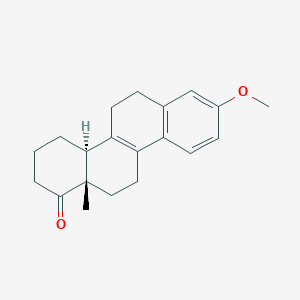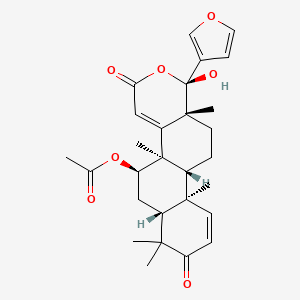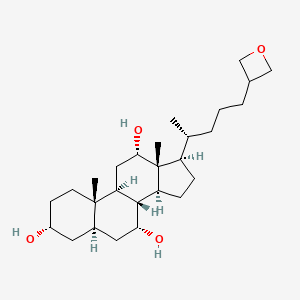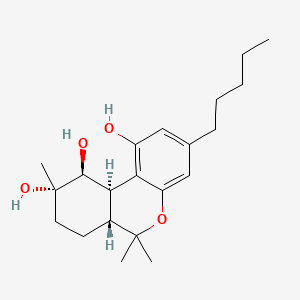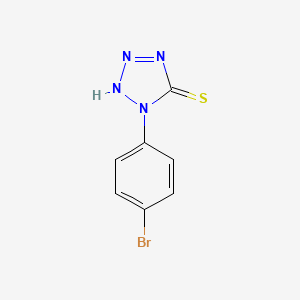
1-(4-Bromophényl)-5-mercapto-1,2,3,4-tétrazole
Vue d'ensemble
Description
1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of a bromophenyl group and a mercapto group in this compound makes it unique and potentially useful in various chemical and biological applications.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target enzymes like thioredoxin reductase (trxr) and topoisomerase ib . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, often overexpressed in several tumor cell lineages . Topoisomerase IB is an enzyme that alters DNA supercoiling and is a target for many anticancer drugs .
Mode of Action
Similar compounds have been shown to inhibit the enzymatic activity of trxr and topo ib . The affinity of these compounds for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
Inhibition of trxr and topo ib could potentially affect the redox homeostasis and dna replication processes, respectively .
Result of Action
Inhibition of trxr and topo ib could potentially lead to oxidative stress and dna damage, respectively .
Analyse Biochimique
Biochemical Properties
1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including acetylcholinesterase, where it acts as an inhibitor . The interaction between 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole and acetylcholinesterase involves the binding of the compound to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. Additionally, this compound has been observed to interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis . Furthermore, 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole has been shown to affect the expression of genes involved in antioxidant defense mechanisms, thereby modulating the cellular response to oxidative stress.
Molecular Mechanism
At the molecular level, 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of acetylcholinesterase, as mentioned earlier . This inhibition is achieved through the binding of the compound to the enzyme’s active site, which blocks the substrate from accessing the site and prevents the catalytic activity of the enzyme. Additionally, 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole has been shown to interact with other biomolecules, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and potential cytotoxicity.
Dosage Effects in Animal Models
Studies on the dosage effects of 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole in animal models have revealed that the compound exhibits dose-dependent effects. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to significant toxicity and adverse reactions . These effects include oxidative stress, enzyme inhibition, and potential damage to vital organs. It is crucial to determine the optimal dosage to minimize toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily through oxidation and conjugation reactions, which are facilitated by enzymes such as cytochrome P450 . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall effects on the organism.
Transport and Distribution
The transport and distribution of 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to be efficiently taken up by cells and distributed to different cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole is an important factor in determining its activity and function. This compound has been found to localize primarily in the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress . The targeting of 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl bromide with sodium azide to form 4-bromobenzyl azide. This intermediate is then reacted with thiourea to yield the desired tetrazole compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Amino, thiol, or alkoxy derivatives.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-1H-tetrazole: Lacks the mercapto group, making it less reactive in certain chemical reactions.
1-(4-Chlorophenyl)-5-mercapto-1,2,3,4-tetrazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(4-Methylphenyl)-5-mercapto-1,2,3,4-tetrazole: Contains a methyl group instead of bromine, leading to different chemical and biological properties.
Uniqueness: 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole is unique due to the presence of both the bromophenyl and mercapto groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRIGYBILBNKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)N=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176880 | |
| Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22347-29-1 | |
| Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022347291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


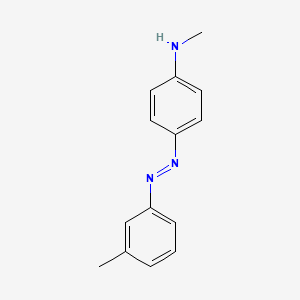





![10-(Phenylmethyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1211461.png)
